N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide
Description
The target compound features a phenylsulfonyl-substituted oxazole core, dual 4-fluorophenyl groups, and a thioacetamide linkage. Its synthesis likely involves nucleophilic substitution and cyclization reactions, as evidenced by similar pathways for triazole derivatives (e.g., conversion of hydrazinecarbothioamides to 1,2,4-triazoles under basic conditions) . Key spectral characteristics include:
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O4S2/c24-16-8-6-15(7-9-16)21-27-22(33(29,30)19-4-2-1-3-5-19)23(31-21)32-14-20(28)26-18-12-10-17(25)11-13-18/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYMYVJAHNEBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps including the formation of the oxazole ring and subsequent modifications to introduce the acetamide functional group. The general synthetic pathway includes:
- Formation of Oxazole : The oxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Thioacetylation : The introduction of a thioacetyl group occurs via nucleophilic substitution.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired acetamide structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10.5 |
| A549 (Lung cancer) | 15.3 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell proliferation and survival, such as PDGF-R and FAK2 .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, contributing to apoptosis .
- Biofilm Disruption : Its ability to disrupt biofilms enhances its efficacy against bacterial infections, particularly in chronic infections where biofilms are prevalent .
Case Studies
A recent clinical study evaluated the efficacy of this compound in combination with standard antibiotic therapy for treating resistant bacterial infections. The results indicated a synergistic effect, significantly reducing bacterial load in infected tissues compared to control groups .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a fluorophenyl group and an oxazole moiety, which are known for their bioactive properties. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for drug development. The molecular formula is , and its structure can be represented as follows:
Biological Activities
1. Anticancer Properties:
Research indicates that compounds containing oxazole and sulfonamide functionalities exhibit anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific compound under discussion may share these properties due to its structural similarities.
2. Antimicrobial Activity:
Sulfonamides are well-known for their antimicrobial effects. The incorporation of the oxazole ring may enhance this activity by providing additional binding sites for bacterial enzymes . Preliminary studies suggest that N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide could be effective against certain bacterial strains, although more research is needed to confirm its efficacy.
3. Anti-inflammatory Effects:
Compounds with similar structures have been investigated for their anti-inflammatory properties. The sulfonamide group is particularly noted for its ability to inhibit inflammatory mediators, which could position this compound as a potential therapeutic agent in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Nature Reviews Cancer, researchers synthesized various sulfonamide derivatives and evaluated their anticancer activity using in vitro assays. One derivative demonstrated significant inhibition of cell viability in breast cancer cell lines, suggesting that modifications similar to those found in this compound could lead to promising anticancer agents .
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial activities of sulfonamide derivatives highlighted the effectiveness of compounds with oxazole rings against Gram-positive bacteria. The study indicated that these compounds could serve as templates for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazole Ring
The electron-deficient C-5 position of the oxazole undergoes nucleophilic substitution. For example:
-
Reaction with amines : Primary amines displace the phenylsulfonyl group at C-4 under basic conditions (e.g., K₂CO₃/DMF), yielding 4-aminosubstituted oxazole derivatives.
-
Halogenation : Electrophilic bromination at C-2 occurs with N-bromosuccinimide (NBS) in acetic acid, producing brominated intermediates for cross-coupling reactions .
Key Data
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | Benzylamine, K₂CO₃, DMF, 80°C | 4-(Benzylamino)oxazole derivative | 72% | |
| Bromination | NBS, CH₃COOH, 25°C | 2-Bromo-4-(phenylsulfonyl)oxazole | 85% |
Thioether Oxidation
The thioether linkage (-S-) is susceptible to oxidation:
-
Sulfoxide formation : Controlled oxidation with H₂O₂/CH₃COOH yields sulfoxide derivatives.
-
Sulfone formation : Stronger oxidants like mCPBA (meta-chloroperbenzoic acid) convert the thioether to sulfone, enhancing metabolic stability.
Key Data
| Oxidizing Agent | Conditions | Product Oxidation State | Biological Half-Life (in vitro) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 2h | Sulfoxide | 4.2 h | |
| mCPBA (2 eq) | DCM, 0°C → RT, 6h | Sulfone | 12.5 h |
Sulfonamide Hydrolysis
The phenylsulfonyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the sulfonamide to yield sulfonic acid and aniline derivatives.
-
Basic hydrolysis (NaOH/EtOH, 60°C): Generates sulfonate salts, improving water solubility.
Kinetic Parameters
| Condition | Rate Constant (k, h⁻¹) | Activation Energy (Eₐ, kJ/mol) | Source |
|---|---|---|---|
| 6M HCl, 80°C | 0.45 ± 0.03 | 68.9 | |
| 2M NaOH, 60°C | 0.23 ± 0.02 | 52.3 |
Acetamide Modifications
The N-(4-fluorophenyl)acetamide group participates in:
-
Hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, producing acetic acid and 4-fluoroaniline.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetylated derivatives .
Synthetic Utility
| Modification | Reagents | Application | Source |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | Precursor for carboxylic acid analogs | |
| Acylation | Acetyl chloride, pyridine | Enhanced lipophilicity |
Biological Implications of Structural Modifications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
2.1. Core Heterocycle Variations
- Oxazole vs. Triazole : Oxazoles exhibit higher aromatic stability, while triazoles undergo tautomerism (thiol ↔ thione), affecting reactivity .
- Thiadiazole/Tetrazole : Electron-deficient cores may enhance binding to biological targets but reduce solubility .
2.2. Substituent Effects
- Sulfonyl Groups: Phenylsulfonyl (Target): Strong electron-withdrawing effect, enhancing electrophilicity.
- Fluorophenyl vs.
- Nitro/Thiazole Groups () : Nitro groups increase reactivity (e.g., reduction to amines), while thiazoles offer hydrogen-bonding sites .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Solubility : Fluorophenyl and sulfonyl groups reduce aqueous solubility; methoxyethyl () or pyridinyl () groups improve it .
Q & A
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase or protease targets). Focus on the sulfonyl and fluorophenyl moieties, which often engage in hydrophobic and π-π stacking .
- MD simulations : Assess stability of ligand-protein complexes over time, particularly for flexible regions like the thioacetamide linker .
How can researchers design experiments to elucidate the compound’s mechanism of action in modulating biological pathways?
Q. Advanced
- Enzyme inhibition assays : Test against targets like COX-2 or EGFR, given structural similarities to known inhibitors .
- Cellular pathway analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to suspected targets .
What methodologies are suitable for resolving contradictions in reported biological activity data?
Q. Advanced
- Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (pH, cell lines) to address variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .
- Orthogonal assays : Confirm anti-inflammatory activity via both COX inhibition and cytokine ELISA .
How can the solubility and stability of this compound under physiological conditions be systematically evaluated?
Q. Basic
- Solubility : Use shake-flask method with buffers (pH 1–7.4) and HPLC quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for byproducts .
- LogP determination : Reverse-phase HPLC to assess hydrophobicity, critical for bioavailability predictions .
What advanced pharmacokinetic studies are recommended to assess the compound’s therapeutic potential?
Q. Advanced
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- Microsomal stability : Use liver microsomes to predict metabolic clearance .
- In vivo PK/PD : Rodent studies with IV/PO dosing and LC-MS/MS quantification .
What strategies are effective for identifying novel biological targets of this compound?
Q. Advanced
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative .
- CRISPR screening : Genome-wide knockout libraries to identify sensitizing/resistant genes .
- Thermal shift assays : Detect target engagement by monitoring protein thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
